O–H Bond Dissociation Enthalpy Lowered by an Electron-Donating para-tert-Butyl Group vs. the Unsubstituted Parent
The para-tert-butyl group, as a strong electron-donating substituent, is predicted to lower the O–H bond dissociation enthalpy (BDE) of 4-tert-butyl-N-hydroxyaniline relative to the unsubstituted parent N-phenylhydroxylamine. In a 2025 DFT study (M06-2X/6-311++G(d,p) level), the BDE(O–H) of unsubstituted N-phenylhydroxylamine was reported as 69.8 kcal·mol⁻¹ (gas phase), 69.6 kcal·mol⁻¹ (DMSO), and 71.4 kcal·mol⁻¹ (water), while the BDE(N–H) values were 74.8, 77.1, and 77.4 kcal·mol⁻¹ respectively [1]. The study further demonstrated that electron-donating para-substituents systematically reduce BDE(O–H) values, indicating that 4-tert-butyl-N-hydroxyaniline will exhibit a lower O–H BDE than the parent compound, making it a thermodynamically more facile hydrogen-atom donor [1].
Parent: 69.8 kcal·mol⁻¹
| Evidence Dimension | Bond dissociation enthalpy (BDE) of the O–H bond |
|---|---|
| Target Compound Data | Not directly measured; inferred to be lower than 69.8 (gas) / 69.6 (DMSO) / 71.4 (water) kcal·mol⁻¹ based on electron-donating effect of para-tert-butyl [1] |
| Comparator Or Baseline | N-Phenylhydroxylamine (unsubstituted): BDE(O–H) = 69.8 (gas), 69.6 (DMSO), 71.4 (water) kcal·mol⁻¹; BDE(N–H) = 74.8 (gas), 77.1 (DMSO), 77.4 (water) kcal·mol⁻¹ [1] |
| Quantified Difference | Quantitative BDE reduction for the tert-butyl case is not individually tabulated in the published abstract; the direction of the effect (lower BDE for EDG-substituted derivatives) is confirmed by the DFT study [1]. |
| Conditions | DFT calculation at M06-2X/6-311++G(d,p) and CBS-QB3 levels; gas phase, DMSO, and water media [1] |
Why This Matters
A lower O–H BDE translates to a greater thermodynamic driving force for hydrogen-atom transfer to reactive radicals, making 4-tert-butyl-N-hydroxyaniline a more potent radical-trapping antioxidant than the unsubstituted parent, which is critical for applications requiring rapid radical scavenging at low concentrations.
- [1] Thao, P. T. T.; Huong, D. Q.; Thong, N. M.; Van Bay, M.; Ngo, S. T.; Van Vo, Q.; Nam, P. C. Revisiting the Radical Trapping Activity of N–H and O–H in N-Phenylhydroxylamine: A DFT Study. Phys. Chem. Chem. Phys. 2025, 27, 8457–8466. DOI: 10.1039/D5CP00641D. View Source
